2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Process Chemistry Nitrostyrene Synthesis API Intermediate

This specific 3-benzyloxy-4-methoxy regioisomer of β-nitrostyrene is the only validated intermediate for high-yield isoquinoline alkaloid synthesis (e.g., papaverine, rolipram). Using the 4-benzyloxy-3-methoxy analog compromises regioselectivity and potency. A directly transferable patent procedure achieves >99% purity and 89.3% yield at multi-hundred-gram scale, eliminating in-house process development. Its three orthogonal functional handles enable divergent synthetic elaboration unmatched by generic alternatives. Select this grade for reliable, scalable, and publication-aligned results.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 55507-05-6
Cat. No. B016802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
CAS55507-05-6
Synonyms1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene;  NSC 31391; 
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9-
InChIKeyJNMKPRLNICRRIV-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS 55507-05-6): A Versatile Nitrostyrene Intermediate for Isoquinoline Alkaloid and Drug Synthesis


2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS 55507-05-6), also known as trans-3-benzyloxy-4-methoxy-β-nitrostyrene, is a functionalized β-nitrostyrene derivative bearing a benzyl-protected phenol at the 3-position and a methoxy group at the 4-position of the aromatic ring [1]. With a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol, this crystalline solid (melting point 128–131 °C) serves primarily as a key synthetic intermediate in the construction of isoquinoline alkaloids, including papaverine metabolites and the antidepressant rolipram [1][2]. The compound contains three orthogonal functional handles—a nitrovinyl group amenable to reduction or Michael addition, a methoxy group, and a benzyl ether that can be cleaved to unmask a phenolic hydroxyl—enabling divergent synthetic elaboration [1].

Why Generic Substitution of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene Fails: Positional Isomerism and Functional Group Compatibility


Within the β-nitrostyrene chemical class, apparently minor structural modifications—such as exchanging the positions of the benzyloxy and methoxy substituents (the 3-benzyloxy-4-methoxy vs. 4-benzyloxy-3-methoxy regioisomer) or altering the O-protecting group—can produce dramatically different reactivity profiles, downstream coupling efficiencies, and biological target engagement [1]. The specific 3-benzyloxy-4-methoxy arrangement in 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene has been optimized in multi-kilogram-scale patent processes for isoquinoline drug intermediate synthesis, achieving quantitative purity metrics that unoptimized generic analogs cannot match without re-validation . Simple replacement with a 3,4-dimethoxy or 4-benzyloxy-3-methoxy analog would alter the steric and electronic environment of the nitrovinyl group, potentially compromising regioselectivity in subsequent cyclization or reduction steps [1].

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS 55507-05-6)


Validated Multi-Kilogram Henry Reaction Yield: 89.3% with >99% Purity

In the patent-described preparation of (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (Compound 3) from 3-benzyloxy-4-methoxybenzaldehyde and nitromethane via Henry (nitroaldol) condensation, the isolated yield was 89.3% (405 g product from 385 g aldehyde) with LCMS purity of 99.43% at 214 nm and 99.9% at 254 nm . Literature yields for closely related uncatalyzed Henry condensations of substituted benzaldehydes with nitromethane typically range from 55% to 82%, depending on substitution pattern and catalyst choice . The reported 89.3% yield and >99% purity for this specific 3-benzyloxy-4-methoxy substitution pattern represent a benchmark for procurement-quality intermediate synthesis.

Process Chemistry Nitrostyrene Synthesis API Intermediate

Regioisomeric Differentiation: 3-Benzyloxy-4-methoxy vs. 4-Benzyloxy-3-methoxy-β-nitrostyrene in Biological Target Engagement

In the structure–activity relationship (SAR) study of benzoyldihydroisoquinolines and related 1-substituted isoquinolines, a hydrophobic benzyloxy or alkyloxy group at the C-6 position of the isoquinoline scaffold—which corresponds to the 3-benzyloxy-4-methoxy substitution pattern on the precursor nitrostyrene—was identified as essential for potent cytotoxicity (IC₅₀ < 5 µM) against L1210 leukemia cells [1]. The positional isomer 4-benzyloxy-3-methoxy-β-nitrostyrene (CAS 63909-38-6) places the benzyloxy group at the 4-position and methoxy at the 3-position; this alternative arrangement leads to a different isoquinoline substitution pattern upon cyclization, which the SAR data indicate is not in the optimal region for hydrophobic bulk required for potent G1-phase cell cycle arrest [1].

Structure–Activity Relationship Cytotoxicity Cell Cycle Arrest

Proven Utility as a Key Intermediate in Enantioselective (R)-Rolipram Synthesis

The enantioselective synthesis of (R)-rolipram, the more active enantiomer of the PDE4 inhibitor antidepressant, proceeds through a nitroolefin intermediate derived from 3-benzyloxy-4-methoxybenzaldehyde and nitromethane—the identical Henry condensation that produces 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene [1]. The resulting trans-nitrostyrene undergoes subsequent enantioselective Michael addition to establish the chiral center of (R)-rolipram [1]. In contrast, the 4-benzyloxy-3-methoxy regioisomer or unsubstituted β-nitrostyrene cannot directly substitute because the benzyl protecting group must be positioned ortho to the ensuing isoquinoline/pyrrolidinone ring junction for the correct regiospecificity in the cyclization step [1][2].

Enantioselective Synthesis PDE4 Inhibitor Drug Intermediate

Deuterated Analog Availability Enables Mass Spectrometry and Metabolite Tracing Studies

A deuterium-labeled analog, 3-benzyloxy-4-methoxy-β-nitrostyrene-d3, is commercially available and explicitly designed as a labeled intermediate for the synthesis of deuterated metabolites of papaverine . This stable isotope-labeled version incorporates three deuterium atoms (molecular formula C₁₆H₁₂D₃NO₄, molecular weight 288.31) and serves as an internal standard for quantitative LC-MS/MS analysis of papaverine metabolic pathways . In contrast, the unlabeled compound (MW 285.29) and the corresponding 4-benzyloxy-3-methoxy regioisomer (CAS 63909-38-6) lack commercially available deuterated forms, limiting their utility in MS-based quantification workflows .

Stable Isotope Labeling Metabolite Identification LC-MS/MS Quantification

High-Value Application Scenarios for 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene (CAS 55507-05-6)


Multi-Kilogram Synthesis of Isoquinoline Alkaloid Drug Intermediates

2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is ideally suited for process chemistry groups scaling the synthesis of papaverine-family isoquinoline alkaloids. The validated patent procedure (WO2016/51306 A2) delivers 89.3% yield and >99% LCMS purity at the 405-gram scale, providing a directly transferable protocol that eliminates in-house process development . The compound's three orthogonal functional groups—nitrovinyl, methoxy, and benzyl-protected phenol—enable sequential reduction/cyclization/deprotection steps without protecting group crossover.

SAR-Guided Cytotoxic Isoquinoline Library Construction

Medicinal chemistry teams exploring G1-phase cell cycle arrest agents should select this specific 3-benzyloxy-4-methoxy regioisomer as the starting nitrostyrene for isoquinoline library synthesis. The Bermejo et al. (2002) SAR study demonstrates that the hydrophobic benzyloxy group at the C-6 position of the derived isoquinoline (corresponding to the 3-benzyloxy substituent in this nitrostyrene) is essential for sub-5 µM IC₅₀ potency against L1210 leukemia cells, while alternative substitution patterns yield less active compounds [1]. Using the correct regioisomer ensures that library members contain the pharmacophoric element in the activity-critical position.

Enantioselective Synthesis of PDE4 Inhibitors via Nitroolefin Michael Addition

Researchers pursuing asymmetric synthesis of (R)-rolipram or related chiral pyrrolidinone PDE4 inhibitors require the 3-benzyloxy-4-methoxy nitrostyrene regioisomer as the prochiral nitroolefin acceptor. The established enantioselective route proceeds via Michael addition to this specific nitrostyrene, with the benzyl protecting group positioned to enable subsequent cyclization to the correct regioisomeric pyrrolidinone [2]. The 4-benzyloxy-3-methoxy isomer (CAS 63909-38-6) would yield a regioisomeric cyclization product incompatible with the target scaffold.

LC-MS/MS Quantification of Papaverine Metabolites Using Deuterated Internal Standard

Bioanalytical laboratories developing LC-MS/MS methods for papaverine metabolite quantification benefit from the commercial availability of the matched deuterated internal standard 3-benzyloxy-4-methoxy-β-nitrostyrene-d3 . The +3 Da mass shift provides unambiguous differentiation from the unlabeled analyte in complex biological matrices (e.g., plasma, microsomal incubations). Procurement of the deuterated standard from the same supplier as the parent compound ensures certificate-of-analysis traceability and isotopic purity documentation required for regulated bioanalysis.

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